1-Bromo-4-chloro-2-ethynylbenzene
Overview
Description
1-Bromo-4-chloro-2-ethynylbenzene is an organic compound that belongs to the class of haloalkynes. It is characterized by the presence of both bromine and chlorine atoms attached to a benzene ring, along with an ethynyl group. This compound is of significant interest in organic synthesis and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-chloro-2-ethynylbenzene can be synthesized through a multi-step process involving the halogenation of benzene derivatives. One common method involves the bromination and chlorination of ethynylbenzene derivatives. The reaction typically requires the use of bromine and chlorine sources under controlled conditions to ensure selective substitution at the desired positions on the benzene ring .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale halogenation reactions using specialized equipment to handle the reactive halogen species. The process is optimized to achieve high yields and purity of the final product, often involving purification steps such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-chloro-2-ethynylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring.
Sonogashira Coupling: This reaction involves the coupling of the ethynyl group with aryl or vinyl halides in the presence of a palladium catalyst and a copper co-catalyst.
Nucleophilic Substitution: The halogen atoms (bromine and chlorine) can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) and chlorine (Cl2) in the presence of a Lewis acid catalyst (e.g., FeBr3 or AlCl3).
Sonogashira Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and copper co-catalysts (e.g., CuI) in the presence of a base (e.g., triethylamine).
Nucleophilic Substitution: Strong nucleophiles such as sodium amide (NaNH2) in liquid ammonia.
Major Products:
Electrophilic Aromatic Substitution: Substituted benzene derivatives with additional halogen atoms.
Sonogashira Coupling: Bromo tolane derivatives.
Nucleophilic Substitution: Aniline derivatives and other substituted benzene compounds.
Scientific Research Applications
1-Bromo-4-chloro-2-ethynylbenzene has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Bromo-4-chloro-2-ethynylbenzene involves its reactivity towards electrophiles and nucleophiles. The presence of halogen atoms and the ethynyl group allows it to participate in various substitution and coupling reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
1-Bromo-2-ethynylbenzene: Similar structure but lacks the chlorine atom.
1-Chloro-2-ethynylbenzene: Similar structure but lacks the bromine atom.
1-Bromo-4-chloro-2-ethylbenzene: Similar structure but with an ethyl group instead of an ethynyl group.
Uniqueness: 1-Bromo-4-chloro-2-ethynylbenzene is unique due to the presence of both bromine and chlorine atoms along with an ethynyl group, which imparts distinct reactivity and versatility in synthetic applications compared to its analogs .
Properties
IUPAC Name |
1-bromo-4-chloro-2-ethynylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrCl/c1-2-6-5-7(10)3-4-8(6)9/h1,3-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHFMLXQDHGQYDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C=CC(=C1)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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